N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexane ring with specific substituents. This compound is of interest in various fields, including chemistry and biology, due to its potential applications in drug development and organic synthesis.
This compound can be synthesized in laboratory settings, often utilizing various organic chemistry techniques. It is not commonly found in nature but can be derived from more readily available precursors.
N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine falls under the classification of amines, specifically secondary amines due to the presence of a nitrogen atom bonded to two carbon-containing groups. It is also categorized as a cyclic amine due to its cyclohexane structure.
The synthesis of N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine can be achieved through several steps:
The synthesis typically requires controlled conditions to ensure high yield and purity. Reaction conditions may include specific temperatures and solvents, depending on the reagents used.
The molecular formula for N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine is . Its structural representation includes:
Property | Value |
---|---|
Molecular Weight | 181.32 g/mol |
IUPAC Name | N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine |
InChI | InChI=1S/C12H23N/c1-12(2)7-5-11(6-8-12)13-9-10-3-4-10/h10-11,13H,3-9H2,1-2H3 |
InChI Key | UVRNAJQFXGKNTE-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCC(CC1)NCC2CC2)C |
N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine participates in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may modulate their activity through binding, which triggers downstream signaling pathways relevant to its biological effects.
The compound is expected to exhibit typical physical properties associated with organic amines, including:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are essential for understanding how the compound behaves under different conditions and its potential applications.
N-(cyclopropylmethyl)-3,3-dimethylcyclohexan-1-amine has several scientific uses:
This compound's diverse applications highlight its significance in both research and industrial contexts.
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6
CAS No.: